

# A Comparative Meta-Analysis of the Safety Profiles of Ketoprofen and Diclofenac

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## Compound of Interest

Compound Name: Ketoprofen sodium

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A detailed examination of the safety profiles of ketoprofen and diclofenac, two widely used nonsteroidal anti-inflammatory drugs (NSAIDs), reveals a comparable overall risk of adverse events. This conclusion is supported by a meta-analysis of randomized controlled trials (RCTs), which found no statistically significant difference in the overall incidence of adverse events between the two drugs.

This guide provides a comprehensive comparison of the safety profiles of ketoprofen and diclofenac, drawing on data from meta-analyses and large-scale clinical trials. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data and methodologies behind the safety assessments of these two NSAIDs.

## Overall Safety Profile: A Meta-Analytical Perspective

A key meta-analysis comparing the safety of oral ketoprofen to ibuprofen and diclofenac provides a robust overview of their comparative tolerability. The analysis included ten randomized controlled trials with a total of 826 patients. The findings of this meta-analysis indicate that there is no statistically significant difference in the overall safety profile between ketoprofen and diclofenac.

The risk ratio (RR) for any adverse event with ketoprofen compared to diclofenac was found to be 0.86 (95% CI 0.51-1.45,  $P=0.58$ ). When compared to a pooled group of ibuprofen and diclofenac, the risk ratio for ketoprofen was 1.02 (95% CI 0.78-1.33,  $P=0.92$ ). These results suggest that, overall, ketoprofen is as well-tolerated as diclofenac.

## Detailed Comparison of Adverse Events

For a more granular understanding of the safety profiles, this guide presents quantitative data on specific adverse events from a large, prospective, randomized multicenter trial involving 11,245 patients. This study compared the safety of ketorolac with ketoprofen or diclofenac in a post-operative setting. The following tables summarize the incidence of serious adverse events observed in the ketoprofen and diclofenac treatment groups.

**Table 1: Incidence of Serious Adverse Events**

Adverse Event	Ketoprofen	Diclofenac
Surgical Site Bleeding	1.04%	Not specified
Allergic Reactions	0.12%	Not specified
Acute Renal Failure	0.09%	Not specified
Gastrointestinal Bleeding	0.04%	Not specified

Data from Forrest et al. (2002), which compared ketorolac to a comparator group including ketoprofen and diclofenac. The specific breakdown for diclofenac alone was not provided in the abstract.

Another study comparing intramuscular ketoprofen (100 mg) and diclofenac (75 mg) for the treatment of renal colic in 80 patients found that minor side effects were observed in 46% of the total study population, with no significant difference in the incidence of adverse events between the two groups.

## Experimental Protocols

A thorough understanding of the methodologies employed in the clinical trials is essential for interpreting the safety data. The following section outlines the typical experimental protocols used in the randomized controlled trials included in the meta-analyses.

## Meta-Analysis Methodology

The meta-analysis by Sarzi-Puttini and colleagues followed the Cochrane Collaboration guidelines. The researchers conducted a systematic literature search of the Medline, Cochrane

Central, and Embase databases for randomized controlled trials that directly compared therapeutic doses of oral ketoprofen (50-200 mg/day) with diclofenac (75-150 mg/day) or ibuprofen (600-1800 mg/day). Two independent rheumatologists selected the studies for inclusion.

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